

Technical Safety Guide: 3-Bromo-3'-methylbenzophenone

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Compound of Interest

Compound Name: 3-Bromo-3'-methylbenzophenone

CAS No.: 844879-24-9

Cat. No.: B1273616

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CAS No: 844879-24-9 | Formula: C₁₄H₁₁BrO | M.W.: 275.14 g/mol

Part 1: Chemical Profile & Strategic Importance

The Molecule

3-Bromo-3'-methylbenzophenone is a diaryl ketone characterized by a meta-substituted bromine on one phenyl ring and a meta-substituted methyl group on the other.^[1] This specific substitution pattern renders it a high-value "scaffold" intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions.

Unlike simple benzophenones, the asymmetry of this molecule allows for sequential functionalization. The bromine atom serves as the primary electrophilic site for palladium-catalyzed coupling, while the ketone remains a versatile handle for subsequent reduction or Grignard addition.

Physical Properties (Empirical & Predicted)

Note: As a specialized research intermediate, some values are derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 3-bromobenzophenone).

Property	Value / Range	Validation Method
Appearance	Off-white to pale yellow solid	Visual Inspection
Melting Point	50–80 °C (Predicted)*	Capillary Melt Apparatus
Solubility	Soluble in DCM, THF, Ethyl Acetate	Visual Solubility Test
Flash Point	>110 °C (Estimated)	Closed Cup (Theoretical)
Density	~1.3–1.4 g/cm ³	Pycnometer (if required)

*Strict experimental verification of melting point is recommended upon receipt of new batches.

Part 2: Hazard Mechanics & Toxicology (GHS)

The "Why" Behind the Hazard

While not classified as a "Category 1" acute toxin, this molecule presents specific risks driven by its lipophilicity and electrophilic potential.

- **Skin/Eye Irritation (H315/H319):** The benzophenone core is highly lipophilic (LogP ~4.5), allowing it to penetrate the stratum corneum. Once in the epidermis, the ketone moiety can interact with cellular proteins, causing local inflammation.
- **Respiratory Irritation (H335):** As a solid with a potentially low melting point, dust generation during weighing is the primary vector for respiratory distress.
- **Environmental Persistence:** The aryl bromide bond is stable against rapid biodegradation, necessitating strict waste segregation from municipal water streams.

GHS Classification Table

Hazard Class	Category	H-Code	Statement
Skin Corrosion/Irritation	Cat 2	H315	Causes skin irritation.
Serious Eye Damage/Irritation	Cat 2A	H319	Causes serious eye irritation.
STOT - Single Exposure	Cat 3	H335	May cause respiratory irritation.

Part 3: Operational Handling & Engineering Controls

The "Self-Validating" Workflow

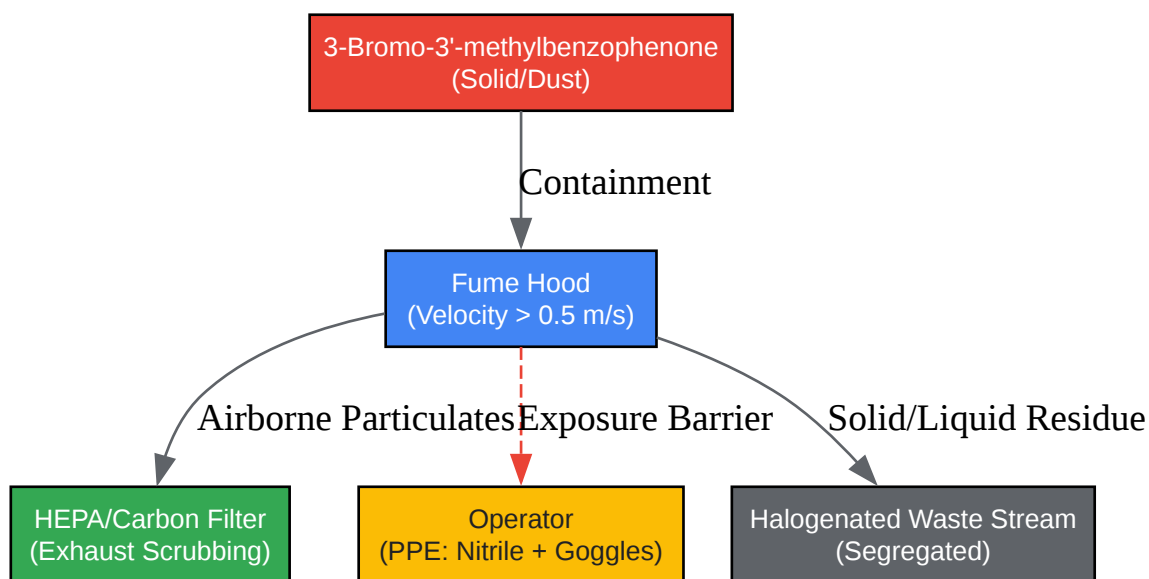
To ensure safety and data integrity, handling this compound requires a protocol where every step includes a check to confirm containment.

Protocol: Safe Weighing & Transfer

- Pre-Check: Verify the balance is within a certified fume hood. Airflow velocity must be >0.5 m/s.
- PPE Layering:
 - Hands: Double nitrile gloves (0.11 mm min). Why? Benzophenones can permeate thin latex; double gloving provides a "breakthrough" buffer.
 - Eyes: Chemical splash goggles (ANSI Z87.1). Why? Standard safety glasses do not seal against airborne dust.
- Transfer: Use a static-free spatula. Weigh into a tared vial, not onto weighing paper, to minimize dust transfer.
- Post-Check (Validation): Wipe the balance area with a solvent-dampened Kimwipe (acetone/ethanol). Inspect the wipe under UV light (365 nm).
 - Validation Logic: Benzophenone derivatives often fluoresce or absorb UV. A dark spot (quenching) or glowing spot on the wipe indicates a spill that requires further cleaning.

Engineering Control Diagram

The following diagram illustrates the hierarchy of controls required for handling halogenated benzophenones.



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Caption: Hierarchy of containment. The primary barrier is the Fume Hood, preventing dust inhalation. Waste must be segregated as "Halogenated" due to the Bromine atom.

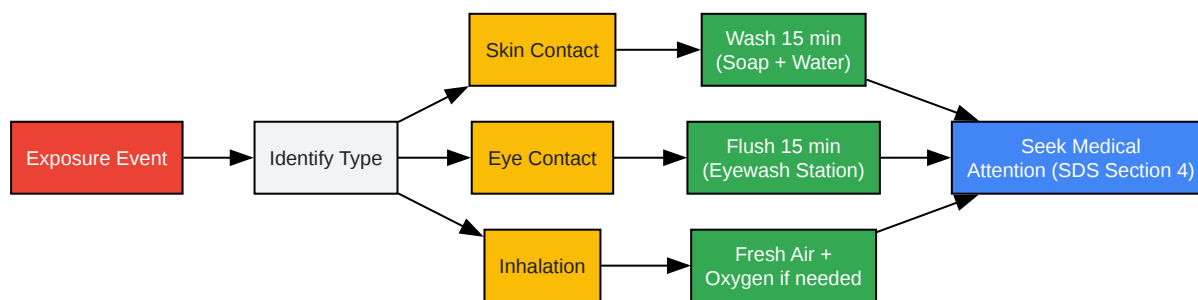
Part 4: Emergency Response & Stability

Reactivity Profile

- Incompatibilities: Strong oxidizing agents (e.g., permanganates) and strong reducing agents (e.g., LiAlH_4).
- Stability: Stable under ambient conditions.[2] Avoid prolonged exposure to light (potential for photochemical cyclization common in benzophenones).

Emergency Logic Flow

In the event of exposure, immediate action reduces injury severity.



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Caption: Immediate response workflow. Speed is critical—flush eyes/skin immediately before seeking administrative help.

Part 5: Synthesis & Purity Validation

For researchers synthesizing or verifying this compound, the following analytical signatures are critical for confirmation.

NMR Validation (Predicted)

- ^1H NMR (CDCl_3 , 400 MHz): Look for the characteristic aromatic region (7.3–8.0 ppm).
 - Key Diagnostic: The methyl group (3'-Me) will appear as a singlet around 2.40 ppm.
 - Aromatic Region: The proton ortho to the Bromine (on the 3-position ring) will be a distinct doublet or triplet downfield due to the electron-withdrawing Br and Carbonyl.

HPLC Method (Generic Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax), 5 μm , 4.6 x 150 mm.
- Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.
- Gradient: 50% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Benzophenone chromophore is strong here).

- Retention Time: Expect late elution (relative to unsubstituted benzophenone) due to the lipophilic Br and Me groups.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70548, 3-Bromobenzophenone (Analog Reference). Retrieved from [[Link](#)]
- European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Benzophenone Derivatives. [3] Retrieved from [[Link](#)]
- Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [[Link](#)]

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